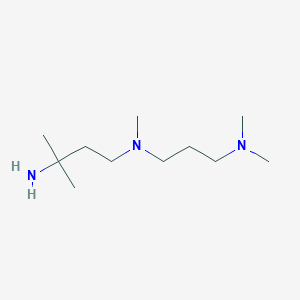
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone is an organic compound that belongs to the class of anthracenones It is characterized by the presence of two hydroxyphenyl groups attached to the 10th position of the anthracenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone typically involves the reaction of anthracenone with phenol derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where anthracenone is reacted with 4-hydroxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to remove any impurities.
化学反応の分析
Types of Reactions
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the anthracenone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
科学的研究の応用
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to modulation of signaling pathways. Its photophysical properties allow it to act as a fluorescent probe, enabling the visualization of cellular processes.
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: A structurally similar compound with two carbonyl groups at the 9th and 10th positions.
4,4’-Dihydroxybiphenyl: Contains two hydroxyphenyl groups but lacks the anthracenone core.
Uniqueness
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone is unique due to the presence of both hydroxyphenyl groups and the anthracenone core, which imparts distinct chemical and photophysical properties. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C26H18O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
10,10-bis(4-hydroxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C26H18O3/c27-19-13-9-17(10-14-19)26(18-11-15-20(28)16-12-18)23-7-3-1-5-21(23)25(29)22-6-2-4-8-24(22)26/h1-16,27-28H |
InChIキー |
ZDSPTFQHKJLGFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)
![11-Amino-5H-pyrrolo[2,1-c][1,4]benzodiazepine](/img/structure/B8396855.png)
